N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide, also known as CCT018159, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases, including PAK4, which is involved in cell proliferation, migration, and survival. In
Aplicaciones Científicas De Investigación
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK4, a kinase that is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 activity by N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to reduce cell proliferation, migration, and survival in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor xenografts in mice, suggesting its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide involves the inhibition of PAK4 activity. PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and survival. It is overexpressed in several types of cancer and has been implicated in tumor progression and metastasis. Inhibition of PAK4 activity by N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide reduces the phosphorylation of downstream targets, leading to reduced cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on PAK4 activity, this compound has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of other kinases, including Aurora A and Aurora B, which are involved in cell division. Additionally, N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to reduce the expression of several genes involved in tumor progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting the activity of other kinases. Additionally, N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of active research. Another area of interest is the use of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal kinase activity. Finally, the development of new methods for the synthesis and purification of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide involves a multi-step process that begins with the reaction of 2-fluoro-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-cyanothiophenol in the presence of a base to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-2-fluoro-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNICIJRBSFEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC2(CCSCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.